molecular formula C23H28ClNO3 B11481887 2-(4-chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)octahydroisoquinolin-4a(2H)-ol

2-(4-chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)octahydroisoquinolin-4a(2H)-ol

Cat. No.: B11481887
M. Wt: 401.9 g/mol
InChI Key: HAZRINAWSLTYFD-UHFFFAOYSA-N
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Description

2-(4-chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)octahydroisoquinolin-4a(2H)-ol is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a chlorobenzyl group, a hydroxy-methoxyphenyl group, and an octahydroisoquinoline core. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)octahydroisoquinolin-4a(2H)-ol typically involves multiple steps, including the formation of the isoquinoline core, the introduction of the chlorobenzyl group, and the attachment of the hydroxy-methoxyphenyl group. One common synthetic route is as follows:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the isoquinoline core reacts with a chlorobenzyl chloride in the presence of a Lewis acid catalyst.

    Attachment of Hydroxy-Methoxyphenyl Group: The hydroxy-methoxyphenyl group can be attached through a nucleophilic substitution reaction, where the isoquinoline derivative reacts with a hydroxy-methoxyphenyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)octahydroisoquinolin-4a(2H)-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in aprotic solvents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

2-(4-chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)octahydroisoquinolin-4a(2H)-ol has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, infections, and inflammatory disorders.

    Industry: Used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)octahydroisoquinolin-4a(2H)-ol involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes involved in disease processes.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

2-(4-chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)octahydroisoquinolin-4a(2H)-ol can be compared with other similar compounds, such as:

    2-(4-chlorobenzyl)-1-(4-hydroxyphenyl)octahydroisoquinolin-4a(2H)-ol: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    2-(4-methylbenzyl)-1-(4-hydroxy-3-methoxyphenyl)octahydroisoquinolin-4a(2H)-ol: Contains a methyl group instead of a chlorine atom, which may influence its pharmacological properties.

    2-(4-chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)tetrahydroisoquinolin-4a(2H)-ol: Has a tetrahydroisoquinoline core instead of an octahydroisoquinoline core, which may alter its chemical stability and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H28ClNO3

Molecular Weight

401.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol

InChI

InChI=1S/C23H28ClNO3/c1-28-21-14-17(7-10-20(21)26)22-19-4-2-3-11-23(19,27)12-13-25(22)15-16-5-8-18(24)9-6-16/h5-10,14,19,22,26-27H,2-4,11-13,15H2,1H3

InChI Key

HAZRINAWSLTYFD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3CCCCC3(CCN2CC4=CC=C(C=C4)Cl)O)O

Origin of Product

United States

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